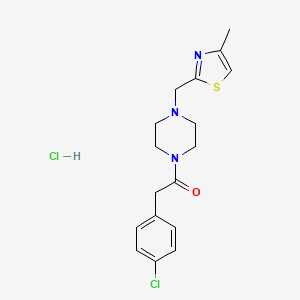

3-(Pyridin-3-yl)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Synthesis and Properties

"3-(Pyridin-3-yl)prop-2-enenitrile" belongs to a category of compounds that have shown significant interest in coordination chemistry and material science. One study provides an extensive review of the chemistry and properties of related pyridine and benzimidazole derivatives, highlighting their potential in forming complex compounds with unique magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011). This suggests that "this compound" could be explored further for similar applications, leveraging its pyridine core for advanced material synthesis.

Catalytic Applications

Pyridine derivatives, including "this compound", are explored for their roles in catalysis. For instance, phosphine-stabilized platinum-gold and palladium-gold cluster compounds have been reviewed for their chemistry, spectroscopic properties, and applications in catalysis, indicating the potential of pyridine-based compounds in enhancing catalytic efficiencies (Pignolet, Aubart, Craighead, Gould, Krogstad, & Wiley, 1995). This area of research could benefit from the unique properties of "this compound" in developing novel catalysts.

Medicinal Chemistry

The medicinal importance of pyridine derivatives is well-documented, with applications across a range of biological activities. A review on the topic highlights the versatility of pyridine compounds in medicinal chemistry, including their roles in the development of drugs with antifungal, antibacterial, and anticancer activities (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015). "this compound", as a pyridine derivative, presents a promising scaffold for the design and synthesis of new therapeutic agents.

Agrochemicals

Pyridine-based compounds also find significant applications in the agrochemical industry. A review discusses the discovery of pyridine-based agrochemicals using Intermediate Derivatization Methods, demonstrating their crucial role as fungicides, insecticides, and herbicides (Guan, Liu, Sun, Xie, & Wang, 2016). This suggests potential avenues for exploring "this compound" in the development of novel agrochemicals.

Mecanismo De Acción

Target of Action

The primary target of 3-(Pyridin-3-yl)prop-2-enenitrile is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.

Mode of Action

This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis, thereby slowing down the glycolytic pathway.

Biochemical Pathways

The compound affects the glycolytic pathway , a series of biochemical reactions that convert glucose into pyruvate, producing ATP in the process . By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased energy production in cells that rely heavily on this pathway, such as cancer cells.

Pharmacokinetics

Its molecular weight (13015 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This can result in decreased energy production in cells that rely heavily on glycolysis, potentially leading to cell death. This makes the compound a potential candidate for cancer treatment, as cancer cells often rely on glycolysis for energy production.

Análisis Bioquímico

Biochemical Properties

For instance, it has been suggested that 3-(Pyridin-3-yl)prop-2-enenitrile could be a multi-target inhibitor , indicating that it may interact with multiple biomolecules to exert its effects.

Cellular Effects

It has been suggested that this compound could inhibit the proliferation of endothelial and cancer cells . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be an inhibitor of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), a key enzyme in the glycolytic pathway . This suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity, leading to reduced glycolytic flux and suppressed glucose uptake .

Metabolic Pathways

Given its known inhibition of PFKFB3 , it may be involved in the glycolytic pathway

Propiedades

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHMTMHYYONLOV-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)

![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919608.png)

![3-Ethyl-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2919609.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)

![2-(4-Butoxyphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2919614.png)

![N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2919617.png)

![4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2919621.png)